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Compound of Interest

6-cyano-1H-indole-3-carboxylic
Acid

Cat. No.: B176280

Compound Name:

Introduction to 6-cyano-1H-indole-3-carboxylic
acid
Chemical Identity and Structure

6-cyano-1H-indole-3-carboxylic acid is a bifunctional indole derivative. Its structure
incorporates a planar indole bicyclic system, a carboxylic acid at the C3 position, and a nitrile
group at the C6 position. This specific arrangement of functional groups imparts unique
electronic and chemical properties, making it a valuable building block in synthetic chemistry.

Key Identifiers:

IUPAC Name: 6-cyano-1H-indole-3-carboxylic acid[1]

CAS Number: 174500-88-0[2][3][4]

Molecular Formula: C1o0HeN202[1]

Molecular Weight: 186.17 g/mol [1][3]

Caption: Molecular Structure of 6-cyano-1H-indole-3-carboxylic acid.

Significance in Research and Drug Development
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Indole derivatives are a cornerstone of medicinal chemistry, forming the scaffold for numerous
natural products and synthetic drugs. The presence of the carboxylic acid provides a handle for
amide bond formation, while the cyano group can act as a hydrogen bond acceptor or be
transformed into other functional groups like amines or tetrazoles. This makes 6-cyano-1H-
indole-3-carboxylic acid a versatile intermediate for creating libraries of compounds for
screening and development. It is widely regarded as a useful research chemical for these
purposes.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
an organic molecule. For 6-cyano-1H-indole-3-carboxylic acid, *H and 3C NMR provide
definitive information on the substitution pattern and electronic environment of each atom.

Experimental Protocol: NMR Data Acquisition

The following protocol ensures high-quality, reproducible NMR data. The choice of DMSO-ds as
a solvent is critical; its ability to form hydrogen bonds with the carboxylic acid and N-H protons
prevents rapid proton exchange, allowing for their clear observation in the *H NMR spectrum.

Sample Preparation: Accurately weigh 5-10 mg of 6-cyano-1H-indole-3-carboxylic acid.

o Dissolution: Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide
(DMSO-de). Ensure complete dissolution by gentle vortexing.

o Transfer: Transfer the solution to a 5 mm NMR tube.
e Instrumentation: Acquire spectra on a 400 MHz (or higher) spectrometer.
e 1H NMR Acquisition:
o Set the spectral width to cover a range of -2 to 14 ppm.
o Acquire 16-32 scans with a relaxation delay of 2 seconds.
o Use the residual solvent peak of DMSO-de (& = 2.50 ppm) for spectral calibration.

e 13C NMR Acquisition:
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o Acquire a proton-decoupled spectrum with a spectral width of 0 to 200 ppm.
o Accumulate 1024-2048 scans to achieve an adequate signal-to-noise ratio.

o Calibrate the spectrum using the DMSO-ds solvent peak (& = 39.52 ppm).

'H NMR Spectral Data and Interpretation

The *H NMR spectrum provides a precise map of the proton environments. The aromatic
region is particularly informative, with distinct signals for each proton on the indole core. The
electron-withdrawing nature of the cyano and carboxylic acid groups significantly influences the
chemical shifts.
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Proton
Assignment

Predicted
Chemical Shift

(3, ppm)

Coupling
Constant (J,
Hz)

Multiplicity

Rationale for
Assignment

H-N1 (Indole NH)

~12.5

Broad Singlet -

Acidic proton,
broadened by
hydrogen
bonding and
guadrupole
effects from
nitrogen.
Appears far

downfield.

COOH

~12.3

Broad Singlet -

Highly
deshielded acidic
proton of the
carboxylic acid,
exchanges with

water.

H-2

Singlet (or
J=2-3Hz
narrow doublet)

Located between
the indole
nitrogen and the
C3-carboxyl
group.
Deshielded. May
show small

coupling to N-H.

Doublet J=8.5Hz

Ortho-coupled to
H-5. Deshielded
by proximity to
the pyrrole ring
fusion.

H-7

Singlet (or J=1-2Hz

narrow doublet)

Adjacent to the
electron-
withdrawing

cyano group at

© 2025 BenchChem. All rights reserved.

4/13

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b176280?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

C6. Appears as a
near-singlet due
to small meta

coupling.

Ortho-coupled to
Doublet of
H-5 ~7.6 J=8.5,15Hz H-4 and meta-
Doublets
coupled to H-7.

Note: Predicted values are based on analysis of similar indole structures and substituent
effects. Actual experimental values may vary slightly.

3C NMR Spectral Data and Interpretation

The 18C NMR spectrum reveals the carbon skeleton. The chemical shifts are highly sensitive to
the electronic effects of the attached functional groups. The nitrile and carboxyl carbons are
particularly easy to identify due to their characteristic downfield shifts.
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Carbon Assignment

Predicted Chemical Shift
(3, ppm)

Rationale for Assignment

Characteristic chemical shift

C=0 (Carboxyl) ~165 ] ]

for a carboxylic acid carbon.[5]

Bridgehead carbon adjacent to
C-7a ~138 _ _

the indole nitrogen.

Bridgehead carbon adjacent to
C-3a ~128 N

the C3 position.

Deshielded by the adjacent
C-2 ~127 .

nitrogen and carboxyl group.

Aromatic CH carbon on the
C-5 ~125 .

benzene ring.

Aromatic CH carbon on the
C-4 ~122 .

benzene ring.

o Typical range for a nitrile

C=N (Nitrile) ~119

carbon.[5]

Aromatic CH carbon adjacent
C-7 ~115 to the cyano-substituted

carbon.

Shielded carbon bearing the
C-3 ~108 _ _

carboxylic acid group.

Carbon atom directly attached
C-6 ~105 to the electron-withdrawing

cyano group.

Note: These predictions are based on established chemical shift ranges for indole derivatives

and functional groups.[6]

Infrared (IR) Spectroscopy
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IR spectroscopy is an essential technique for identifying the functional groups within a
molecule. For 6-cyano-1H-indole-3-carboxylic acid, IR provides clear evidence for the N-H,
O-H, C=0, and C=N functionalities.

Experimental Protocol: ATR-FTIR Analysis
Attenuated Total Reflectance (ATR) is a modern, rapid technique that requires minimal sample

preparation.

 Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by
wiping it with isopropanol and performing a background scan.

o Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR

crystal.

o Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good
contact between the sample and the crystal.

o Data Acquisition: Collect the spectrum, typically by co-adding 16-32 scans over a range of
4000-400 cm~* with a resolution of 4 cm~1.

IR Spectral Data and Interpretation

The IR spectrum is dominated by strong, characteristic absorptions that confirm the molecular

structure.
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Wavenumber . . . Rationale for
Functional Group Vibration Type .
(cm™) Assignment

A very broad and
strong absorption,

characteristic of the

3300-2500 O-H (Carboxylic Acid) Stretching
hydrogen-bonded
dimer of a carboxylic
acid.[5]
A moderately sharp
] peak, often
~3350 N-H (Indole) Stretching

superimposed on the
broad O-H stretch.[7]

A sharp, strong
absorption in a
relatively clean region
~2230 C=N (Nitrile) Stretching of the spectrum,
providing definitive
evidence for the

cyano group.[5][8]

A very strong, sharp
absorption, typical for

~1710 C=0 (Carboxylic Acid)  Stretching a hydrogen-bonded
(dimeric) carboxylic
acid.[5]

Multiple sharp peaks
1600-1450 C=C (Aromatic) Stretching corresponding to the

indole ring system.

Strong absorption
) associated with the
~1250 C-O Stretching ] ]
carboxylic acid C-O

bond.

Mass Spectrometry (MS)
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Mass spectrometry provides the exact molecular weight and fragmentation pattern of a
molecule, offering the final piece of evidence for structural confirmation.

Experimental Protocol: High-Resolution Mass
Spectrometry (HRMS)

Electrospray lonization (ESI) is a soft ionization technique ideal for polar molecules like
carboxylic acids, minimizing fragmentation and clearly showing the molecular ion.

o Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent
such as methanol or acetonitrile.

¢ Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10
pL/min).

 lonization Mode: Acquire data in both positive ([M+H]*) and negative ([M-H]~) ion modes to
maximize information. The negative mode is often superior for carboxylic acids.

e Mass Analysis: Use a high-resolution mass analyzer (e.g., TOF or Orbitrap) to obtain an
accurate mass measurement to within 5 ppm.

o Fragmentation (MS/MS): If desired, select the molecular ion and subject it to collision-
induced dissociation (CID) to obtain fragmentation data.

HRMS (ESI) Workflow

Sample Prep Svringe Infusion Electrospray High-Res Detection Data Analysis
(Dilute Solution) yrng lonization (ESI) (TOF / Orbitrap) (Accurate Mass)

Click to download full resolution via product page

Caption: Experimental workflow for HRMS analysis.

Mass Spectral Data and Interpretation
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The HRMS data provide the elemental composition, while the fragmentation pattern reveals
structural motifs.

e Molecular Formula: C10HeN20:2

o Calculated Exact Mass: 186.0429

o Expected lons:
o Positive Mode ([M+H]*): m/z 187.0502
o Negative Mode ([M-H]~): m/z 185.0356

A key fragmentation pathway involves the loss of CO:z (44 Da) from the carboxylic acid, a
common and energetically favorable process.

[M-H]~
m/z 185.0356

CO2 (44 Da)

Fragment lon
m/z 141.0451

Click to download full resolution via product page

Caption: Primary fragmentation pathway in negative ion mode MS.

Integrated Spectroscopic Analysis

The true power of spectroscopic characterization lies in the integration of all data. Each
technique provides a unique piece of the puzzle, and together they offer an unambiguous
confirmation of the structure of 6-cyano-1H-indole-3-carboxylic acid.

» MS confirms the elemental formula (C10HsN202) and molecular weight (186.17).

IR definitively identifies the key functional groups: N-H, O-H, C=N, and C=0.
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e 13C NMR confirms the presence of 10 unique carbons, including the distinct signals for the
carboxyl, nitrile, and aromatic carbons.

* 1H NMR reveals the precise connectivity and spatial relationship of the 6 protons, confirming
the 3,6-disubstitution pattern on the indole core.

The combined data are fully consistent with the proposed structure and leave no room for
ambiguity regarding its identity and purity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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